molecular formula C9H6Cl2F2O3 B1410073 Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate CAS No. 1806349-47-2

Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Cat. No. B1410073
CAS RN: 1806349-47-2
M. Wt: 271.04 g/mol
InChI Key: FAQSSKJJWZAJAV-UHFFFAOYSA-N
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Description

“Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate” is an organic compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol . It is used extensively in the field of pharmaceuticals and scientific research.


Synthesis Analysis

The synthesis of “Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate” could involve difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate” consists of a benzoate core with two chlorine atoms and a difluoromethoxy group attached . The exact positions of these substituents on the benzoate core can be determined by advanced spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate” could be influenced by its difluoromethoxy group. This group can participate in various types of reactions, including electrophilic, nucleophilic, radical, and cross-coupling methods .


Physical And Chemical Properties Analysis

“Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate” is an organic compound with a molecular weight of 271.04 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 3,5-dichlorobenzoate”, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Future Directions

The future directions for “Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate” could involve further exploration of its synthesis, reactivity, and potential applications in pharmaceuticals and scientific research. Additionally, the development of safer and more efficient synthetic methods could also be a focus of future research .

properties

IUPAC Name

methyl 3,5-dichloro-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)5-2-4(10)3-6(11)7(5)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQSSKJJWZAJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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